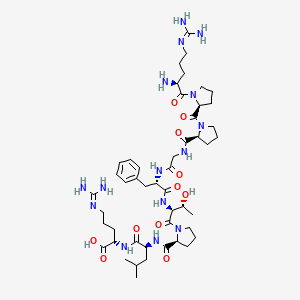
Nebramycin factor 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nebramycin factor 13 is a member of the nebramycin complex, which consists of various aminoglycoside antibiotics. These antibiotics are isolated from the fermentation of the actinomycete Streptomyces tenebrarius . This compound has a molecular formula of C19H38N6O10 and a molecular weight of 510.539 Da . It is known for its antibacterial properties and is part of a group of compounds that are effective against Gram-negative bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nebramycin factor 13 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to solid-phase extraction techniques, such as OASIS MCX SPE, to isolate the nebramycin factors . The separation of each factor is achieved using reversed-phase C18 column chromatography with ion-pairing reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces tenebrarius. The fermentation conditions are optimized to maximize the yield of nebramycin factors. The broth is then processed using solid-phase extraction and chromatographic techniques to purify the desired compound .
Chemical Reactions Analysis
Types of Reactions: Nebramycin factor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its structure-activity relationships.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
Scientific Research Applications
Nebramycin factor 13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of aminoglycoside antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance to aminoglycosides.
Medicine: Although primarily used in veterinary medicine, this compound and its analogs are studied for potential use in treating human bacterial infections.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibacterial drugs.
Mechanism of Action
Nebramycin factor 13 exerts its antibacterial effects by binding to the bacterial ribosome, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain . This results in the production of dysfunctional proteins, ultimately causing bacterial cell death. The compound targets the 16S ribosomal RNA within the bacterial ribosome, disrupting protein synthesis .
Comparison with Similar Compounds
Tobramycin: Another aminoglycoside antibiotic, tobramycin, is closely related to nebramycin factor 13.
Apramycin: Apramycin is another member of the nebramycin complex and is used in veterinary medicine.
Kanamycin: Kanamycin is another aminoglycoside antibiotic with a similar structure and antibacterial properties.
Uniqueness of this compound: this compound is unique due to its specific structure, which includes a combination of amino sugars and a cyclohexane ring. This structure contributes to its distinct antibacterial properties and its effectiveness against certain Gram-negative bacteria .
Properties
CAS No. |
64332-35-0 |
|---|---|
Molecular Formula |
C19H38N6O10 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylurea |
InChI |
InChI=1S/C19H38N6O10/c20-5-1-6(21)16(35-18-13(29)11(23)12(28)10(4-26)33-18)14(30)15(5)34-17-7(22)2-8(27)9(32-17)3-25-19(24)31/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
BXUDMXDCTTUXLQ-PBSUHMDJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)N)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)N)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


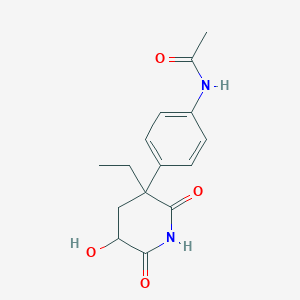
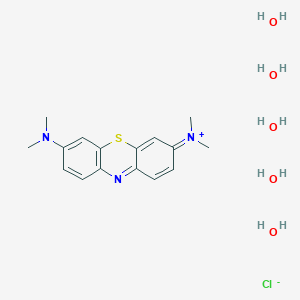

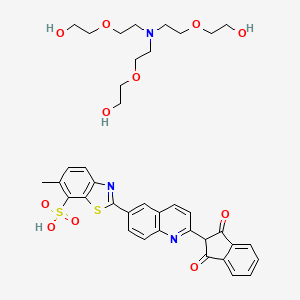
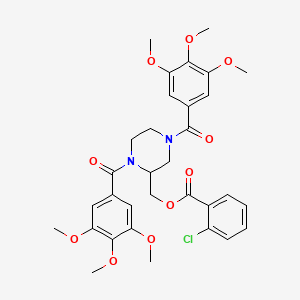
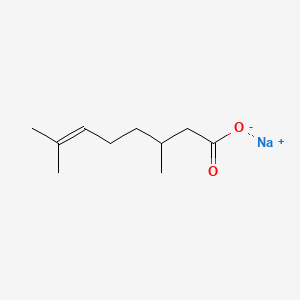
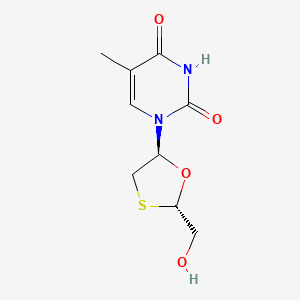
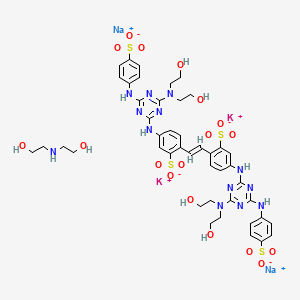


![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)


